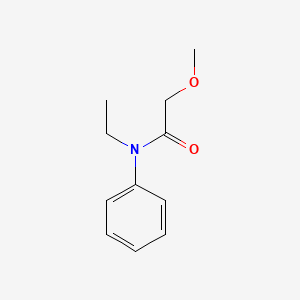

N-ethyl-2-methoxy-N-phenylacetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.246 |

IUPAC Name |

N-ethyl-2-methoxy-N-phenylacetamide |

InChI |

InChI=1S/C11H15NO2/c1-3-12(11(13)9-14-2)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3 |

InChI Key |

LOFIYTFADYWMTH-UHFFFAOYSA-N |

SMILES |

CCN(C1=CC=CC=C1)C(=O)COC |

Origin of Product |

United States |

Contextualization Within Amide Chemistry and Structural Analogues

The core of N-ethyl-2-methoxy-N-phenylacetamide is the amide functional group—a carbonyl group (C=O) bonded to a nitrogen atom. This arrangement makes it a tertiary amide, as the nitrogen atom is bonded to three carbon atoms (one in the acetyl group, one in the ethyl group, and one in the phenyl group). Its structure is precisely defined by an N-ethyl and an N-phenyl group attached to the nitrogen, and a methoxyacetyl group (-C(=O)CH₂OCH₃) forming the remainder of the amide.

To understand the chemical nature of this compound, it is useful to compare it with its structural analogues. Variations in the substituents on the nitrogen and the acetyl group give rise to a family of related compounds, each with distinct properties.

Key structural analogues include:

N-Phenylacetamide : A simpler, secondary amide lacking the ethyl and methoxy (B1213986) groups. It serves as a fundamental building block and is used in the synthesis of dyes and rubber vulcanization accelerators. chembk.com

N-ethyl-2-phenylacetamide : This isomer has the ethyl group on the nitrogen but features a phenyl group on the acetyl moiety instead of the nitrogen atom. nih.gov It is classified as a monocarboxylic acid amide derived from the formal condensation of phenylacetic acid and ethylamine. nih.gov

N-ethyl-N-phenylacetamide : In this tertiary amide, the ethyl and phenyl groups are attached to the nitrogen, but it lacks the methoxy group present in the target compound. cas.orgnist.gov

N-methoxy-N-methyl-2-phenylacetamide : Known as a Weinreb amide, this compound has methoxy and methyl groups on the nitrogen. nih.gov Such amides are particularly valued in organic synthesis.

The presence of the methoxy group in this compound introduces an ether linkage, which can influence the compound's solubility, polarity, and reactivity compared to its non-methoxylated counterparts.

Table 1: Comparison of this compound and Its Structural Analogues

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences from Target Compound |

|---|---|---|---|

| This compound | C₁₁H₁₅NO₂ | 193.24 | - |

| N-Phenylacetamide chembk.com | C₈H₉NO | 135.16 | Lacks N-ethyl and 2-methoxy groups. Secondary amide. |

| N-ethyl-2-phenylacetamide nih.gov | C₁₀H₁₃NO | 163.22 | Phenyl group is on the acetyl moiety; lacks methoxy group. Isomeric. |

| N-ethyl-N-phenylacetamide cas.org | C₁₀H₁₃NO | 163.22 | Lacks the 2-methoxy group on the acetyl moiety. |

| N-methoxy-N-methyl-2-phenylacetamide nih.gov | C₁₀H₁₃NO₂ | 179.22 | Features N-methoxy and N-methyl groups instead of N-ethyl and N-phenyl. |

Significance in Organic Synthesis and Advanced Chemical Sciences

Direct Amidation and Acylation Routes

The most direct approach to forming the core structure of this compound involves the creation of the amide bond between an appropriately substituted aniline (B41778) and an acylating agent.

Synthesis from Aniline Derivatives and Substituted Acylating Agents

A fundamental and widely practiced method for the synthesis of N-arylacetamides is the acylation of aniline derivatives. arabjchem.orgresearchgate.net In a typical procedure, an aniline is reacted with an acylating agent such as an acyl chloride or an acid anhydride. For the specific synthesis of this compound, this would involve reacting N-ethyl-2-methoxyaniline with acetyl chloride or acetic anhydride. The reaction is often carried out in the presence of a base to neutralize the hydrogen halide or carboxylic acid byproduct. byjus.com The use of zinc dust can also be employed to prevent the oxidation of the aniline during the reaction. byjus.com

Another approach involves the reaction of aryltriazenes with acetonitrile, which serves as the nitrogen donor, with water acting as the oxygen source. This transition-metal-free method is promoted by Brønsted acidic ionic liquids and proceeds under ambient conditions. arabjchem.org

The choice of solvent and reaction conditions can significantly impact the yield and purity of the final product. Common solvents for these reactions include dichloromethane (B109758), acetonitrile, and tetrahydrofuran (B95107).

Table 1: Examples of Acylating Agents for Amide Synthesis

| Acylating Agent | Description |

| Acetyl Chloride | A reactive acylating agent that readily forms amides with anilines. |

| Acetic Anhydride | A less reactive but commonly used alternative to acetyl chloride. |

| Acetonitrile | Can act as a source of the acetyl group in certain metal-free amidation reactions. researchgate.net |

Coupling Reagent-Assisted Amide Bond Formation

To overcome the often sluggish and harsh conditions required for direct acylation, especially with less reactive anilines or carboxylic acids, a variety of coupling reagents have been developed. These reagents activate the carboxylic acid, facilitating its reaction with the amine. nih.govacs.org

Common carbodiimide (B86325) coupling agents include N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). chemistrysteps.compeptide.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. youtube.comlibretexts.org The primary drawback of DCC is the formation of a dicyclohexylurea byproduct, which can be difficult to remove. peptide.com EDC, being water-soluble, offers an advantage in this regard as its urea (B33335) byproduct can be removed by aqueous extraction. peptide.com

To improve reaction efficiency and minimize side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used in conjunction with carbodiimide coupling agents. nih.govpeptide.comsigmaaldrich.com These additives form active esters with the carboxylic acid, which are more stable than the O-acylisourea intermediate but still highly reactive towards amines. uni-kiel.de Other classes of coupling reagents include phosphonium (B103445) salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HBTU, HATU). peptide.comsigmaaldrich.comuni-kiel.de

A study on the amidation of electron-deficient amines found that using 1 equivalent of EDC and 1 equivalent of 4-(N,N-dimethylamino)pyridine (DMAP) with a catalytic amount of HOBt and diisopropylethylamine (DIPEA) provided the best results for forming functionalized amide derivatives. nih.gov

Table 2: Common Coupling Reagents and Additives

| Reagent/Additive | Full Name | Function |

| DCC | N,N'-Dicyclohexylcarbodiimide | Coupling agent |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble coupling agent |

| HOBt | 1-Hydroxybenzotriazole | Additive to reduce racemization |

| HOAt | 1-Hydroxy-7-azabenzotriazole | Additive, often more effective than HOBt |

| BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | Phosphonium-based coupling reagent |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium-based coupling reagent |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium-based coupling reagent |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium-based coupling reagent |

Alkylation and Substitution Approaches in N-Phenylacetamide Frameworks

An alternative to direct amide bond formation is the modification of a pre-existing N-phenylacetamide structure. This can be achieved through alkylation of the amide nitrogen or oxygen, or through nucleophilic substitution reactions on a suitably functionalized precursor.

N-Alkylation Strategies of Amides

The direct N-alkylation of a secondary amide like N-(2-methoxyphenyl)acetamide presents a viable route to this compound. However, the amide nitrogen is generally not very nucleophilic. stackexchange.com To facilitate alkylation, a strong base is typically required to deprotonate the amide, forming a more nucleophilic amidate anion. stackexchange.com Common bases for this purpose include sodium hydride (NaH) in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). stackexchange.com

Recent advancements have focused on developing milder and more selective N-alkylation methods. nih.gov For instance, the use of quaternary ammonium (B1175870) salts like phenyl trimethylammonium iodide (PhMe₃NI) and phenyl triethylammonium (B8662869) iodide (PhEt₃NI) has been reported for the monoselective N-methylation and N-ethylation of amides, respectively. nih.govacs.org These reactions proceed under mildly basic conditions and exhibit high functional group tolerance. nih.govacs.org

Catalytic approaches have also been developed, including the use of palladium, iridium, or copper catalysts. nih.govbath.ac.ukchemrxiv.org For example, N-alkylation of anilines and their derivatives can be achieved using various aldehydes with a Pd/C catalyst in aqueous 2-propanol, with ammonium formate (B1220265) as an in-situ hydrogen donor. jocpr.com Another method involves the use of alcohols as alkylating agents in the presence of an iridium catalyst. nih.govbath.ac.uk

O-Alkylation and Subsequent Rearrangement Pathways

Alkylation of amides can sometimes lead to O-alkylation, forming an imidate ester. While often considered a side reaction, O-alkylation can be a strategic step in certain synthetic pathways. The regioselectivity between N- and O-alkylation is influenced by factors such as the alkylating agent, solvent, and counter-ion. researchgate.net For instance, the use of Meerwein's reagent (Et₃OBF₄) in the presence of trifluoroacetic acid (TFA) has been shown to promote regioselective O-alkylation of amides. organic-chemistry.org

While direct rearrangement of the O-alkylated product to the N-alkylated product is not a common synthetic strategy for simple amides, related rearrangements are known in organic chemistry. For example, the Chapman rearrangement involves the thermal rearrangement of O-aryliminoethers to N,N-diaryl amides. researchgate.net More broadly, skeletal rearrangements of amides can occur through various bond cleavage pathways, including C-N, C-C, and C=O bond activation. scilit.com Other named rearrangements of activated amides include the Hofmann, Curtius, and Lossen rearrangements, which typically lead to amines via an isocyanate intermediate. youtube.com

Nucleophilic Substitution Reactions with Halogenated Precursors

A powerful and versatile method for constructing the target molecule involves the nucleophilic substitution of a halogenated precursor. For the synthesis of this compound, a key intermediate would be a 2-halo-N-ethyl-N-phenylacetamide. However, a more common and practical approach involves the reaction of a chloroacetamide derivative with an appropriate nucleophile.

For instance, the synthesis of N-arylacetamides can be achieved by reacting a substituted aniline with chloroacetyl chloride to form a 2-chloro-N-aryl acetamide. bioline.org.br This intermediate can then undergo nucleophilic substitution with a suitable nucleophile. While not directly leading to this compound, this highlights the utility of halogenated acetamide precursors.

A more direct route would involve the reaction of N-ethyl-2-methoxyaniline with a haloacetyl halide, followed by a subsequent reaction. A related synthesis involves the reaction of aniline with ethyl chloroacetate (B1199739) in the presence of sodium acetate (B1210297) to form an N-aryl glycine (B1666218) derivative after hydrolysis. nih.gov

The reaction of an amine with an alkyl halide is a fundamental method for forming C-N bonds. wikipedia.org In the context of this compound, one could envision a pathway where a precursor containing a primary or secondary amine is alkylated with an ethyl halide.

An in-depth examination of the synthetic strategies for this compound reveals a landscape rich with advanced chemical methodologies. This article focuses on the specific pathways for its formation and the synthesis of related analogues, exploring cyclization, rearrangement, and the application of modern synthetic techniques to enhance efficiency and selectivity.

Mechanistic Investigations of Reactions Involving N Ethyl 2 Methoxy N Phenylacetamide

Reaction Kinetics and Transition State Analysis in Amide Formations and Transformations

The formation of the amide bond is a cornerstone of organic synthesis. Modern methods have been developed to facilitate this transformation under mild conditions, suggesting favorable reaction kinetics. One such approach involves the use of (diethylamino)sulfur trifluoride (DAST), which enables amide bond formation at room temperature from equimolar amounts of a carboxylic acid and an amine. acs.orgacs.org This process, which avoids the need for an external base, proceeds through the in situ formation of a highly reactive acyl fluoride (B91410) intermediate from the corresponding carboxylic acid. acs.org The subsequent nucleophilic attack by the amine on the acyl fluoride is typically rapid. The reaction is often complete within 4 to 12 hours in a solvent like dichloromethane (B109758) (DCM). acs.org The mild conditions and relatively short reaction times point to a low activation energy barrier for the transition state of the amine acylation step.

While specific kinetic parameters for the formation of N-ethyl-2-methoxy-N-phenylacetamide are not detailed in the literature, the efficiency of general methods like DAST-mediated coupling suggests a synthetically accessible pathway. acs.org The development of coupling reagents such as HATU and HBTU has also significantly improved the efficiency of amide bond formation, particularly in peptide synthesis, by optimizing the transition state for acylation. acs.org

Elucidation of Nucleophilic and Electrophilic Reaction Pathways

The reactivity of this compound and its precursors is governed by nucleophilic and electrophilic interactions. The methoxy (B1213986) group at the alpha position to the carbonyl group makes the molecule susceptible to elimination and substitution reactions.

A key nucleophilic pathway is observed in the amination of β-methoxy amides, which is mechanistically analogous to transformations that this compound could undergo. This reaction, promoted by lithium chloride (LiCl), proceeds via an elimination-addition mechanism. nih.govrsc.org The process begins with the LiCl-promoted elimination of the methoxy group to form a reactive α,β-unsaturated amide intermediate. This intermediate then undergoes a nucleophilic Michael addition by an amine to yield the final β-amino amide product. nih.govrsc.org Control experiments have confirmed that the β-ether subunit is essential for this reaction to occur, as subjecting related compounds without this feature to the same conditions resulted in no reaction. nih.gov

The carbonyl group within the amide functionality itself is an electrophilic center, susceptible to attack by nucleophiles. In biological contexts, related amide-containing molecules can act as acylating agents. For instance, N-(2-oxo-3-oxetanyl)amides inhibit the N-acylethanolamine-hydrolyzing acid amidase (NAAA) enzyme through a proposed two-step mechanism. This involves initial recognition at the binding site followed by the acylation of a catalytic cysteine residue (Cys131), a powerful nucleophile, by the electrophilic β-lactone ring. nih.govescholarship.org

Radical Reactions and Intramolecular Cyclization Mechanisms

Free-radical reactions provide a powerful avenue for constructing complex molecular architectures from simple precursors, often under mild and neutral conditions that tolerate a wide range of functional groups. thieme-connect.de These reactions typically involve three stages: selective radical generation, an intramolecular cyclization step, and conversion of the resulting cyclic radical into the final product. wikipedia.org

In transformations related to this compound, intramolecular radical cyclization can be used to synthesize valuable heterocyclic structures like oxindoles. For example, treating 2-(methylsulfanyl)-N-phenylacetamides with manganese(III) acetate (B1210297) and copper(II) acetate at elevated temperatures induces a 5-exo cyclization to form oxindole (B195798) derivatives. thieme-connect.de

Furthermore, N-centered radicals can be generated from alkenyl amides using visible light photoredox catalysis. rsc.orgmdpi.com This allows for efficient intramolecular cyclization to produce key alkaloid structures such as isoindolinones and isoquinolinones through 5-exo or 6-endo cyclization pathways. rsc.org The general principle favors exo cyclization for forming five- and six-membered rings, where the resulting radical intermediate is located outside the newly formed ring. wikipedia.org

Role of Catalysis in this compound Transformations

Catalysis is instrumental in controlling the outcome and efficiency of chemical transformations. Both metal-based and Lewis acid/base catalysts have been shown to steer reactions involving amide-containing substrates toward specific products.

Transition metals are highly effective in mediating a variety of chemical reactions, including radical cyclizations and cycloadditions. thieme-connect.de Copper catalysis, in particular, is well-known for the azide-alkyne cycloaddition (CuAAC), a powerful click chemistry reaction used to form 1,2,3-triazoles. nih.govelsevierpure.com This reaction functions efficiently in aqueous solution and can be used to covalently link molecules to proteins decorated with azide (B81097) or alkyne groups. nih.gov A key aspect of this process is the use of chelating ligands that stabilize the active Cu(I) oxidation state. nih.gov While not directly demonstrated on this compound, this methodology could be applied to derivatives of the compound containing an azide or alkyne handle.

Copper(II) acetate is also used in conjunction with manganese(III) acetate to mediate oxidative free-radical cyclization reactions of N-phenylacetamides, leading to the formation of oxindoles. thieme-connect.de

Lewis acids and bases are crucial in promoting a range of chemical reactions. Lithium chloride (LiCl), a simple Lewis acid, has been shown to be an effective promoter for the amination of β-methoxy amides. nih.govrsc.org The reaction mechanism involves the elimination of methanol (B129727) to form an α,β-unsaturated amide, which is then subjected to a Michael addition by an amine. nih.gov This method is applicable to a wide array of substrates with good functional group tolerance, providing an efficient route to β-amino amides. rsc.orgrsc.org

The table below summarizes the effectiveness of LiCl in promoting the reaction between various 3-methoxy propanamides and piperidine.

| N-substituent on Propanamide | Aryl Ring Substitution | Yield (%) |

| Phenyl | H | 75 |

| Phenyl | p-OMe | 70 |

| Phenyl | p-Cl | 77 |

| Phenyl | p-Br | 72 |

| Benzyl | - | 83 |

Data sourced from studies on LiCl-promoted amination of β-methoxy amides. rsc.org

More complex catalytic systems involving both Lewis acids and Lewis bases have also been developed. For instance, the combination of a chlorosilane Lewis acid (e.g., SiCl4) and a chiral Lewis base catalyst, such as a phosphoramide (B1221513), can create a hypervalent silicon species. researchgate.net This species is a highly effective promoter for stereoselective reactions like aldol (B89426) additions. researchgate.net

The choice of catalyst can dramatically alter the reaction pathway. In a multicomponent reaction of 2-(phenylethynyl)benzaldehyde, an amine, and diphenylphosphine (B32561) oxide, different catalysts lead to distinct products from the same starting materials. rsc.org

| Catalyst | Product |

| None | Phosphinoyl functionalized N-(2-(phenylethynyl)benzyl)amine |

| Zirconium(IV) chloride | Phosphine (B1218219) oxide containing an isoquinoline (B145761) ring |

| Silver acetate | 2H-isoindol-1-ylphosphine oxide |

Data sourced from a study on catalyst-dependent multicomponent reactions. rsc.org

Stereochemical Outcomes and Diastereoselectivity in this compound Synthesis

Controlling the three-dimensional arrangement of atoms is a primary goal in modern organic synthesis. In reactions involving the synthesis or transformation of chiral molecules like this compound, achieving high stereoselectivity is critical.

The stereochemical outcome of a reaction can often be directed by a chiral catalyst. In Lewis base-catalyzed, Lewis acid-mediated reactions, the use of an enantiomerically pure phosphoramide can induce high stereoselectivity. researchgate.net For example, chiral phosphine oxides have been used to catalyze direct aldol-type reactions, yielding products with high diastereo- and enantioselectivities. researchgate.net

In studies of NAAA inhibitors based on an N-(2-oxo-3-oxetanyl)amide scaffold, stereochemistry was found to be crucial for biological activity. nih.govescholarship.org A clear preference was observed for the (S)-configuration at the carbon bearing the amide group, highlighting the importance of stereocontrol in designing functional molecules. escholarship.org The synthesis of these compounds often involves the reaction of a chiral amine with an acyl chloride, where the stereochemistry of the amine dictates the final stereochemical outcome of the product. nih.gov These principles of stereocontrol are directly applicable to the synthesis of specific stereoisomers of this compound and its derivatives.

Advanced Spectroscopic and Crystallographic Characterization of N Ethyl 2 Methoxy N Phenylacetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of N-ethyl-2-methoxy-N-phenylacetamide would exhibit distinct signals corresponding to each unique proton environment. Based on analogous compounds like N-ethyl-N-phenylacetamide and N-(2-methoxyphenyl)acetamide, the expected chemical shifts can be estimated.

The spectrum is expected to show a triplet-quartet pattern characteristic of an ethyl group. The aromatic region would display a complex multiplet pattern due to the protons on the ortho-methoxy substituted phenyl ring. The methoxy (B1213986) group itself would appear as a sharp singlet, and the acetyl methyl group would also produce a singlet.

Predicted ¹H NMR Data for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

|---|---|---|---|

| Ethyl (-CH₃) | 1.1 - 1.3 | Triplet (t) | 3H |

| Acetyl (-CH₃) | 1.9 - 2.2 | Singlet (s) | 3H |

| Ethyl (-CH₂) | 3.7 - 4.0 | Quartet (q) | 2H |

| Methoxy (-OCH₃) | 3.8 - 3.9 | Singlet (s) | 3H |

| Aromatic (Ar-H) | 6.8 - 7.5 | Multiplet (m) | 4H |

This data is predictive and based on the analysis of structurally related compounds.

¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicating its electronic environment. The spectrum for this compound would confirm the presence of all carbon atoms and provide insight into the electronic effects of the substituents. For instance, the carbon atom bearing the methoxy group is expected to be significantly shifted downfield. Data from related compounds such as N-Methyl-N-phenylacetamide and N-(2-Methoxyphenyl)benzamide aid in these predictions rsc.org.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ethyl (-CH₃) | 12 - 15 |

| Acetyl (-CH₃) | 21 - 24 |

| Ethyl (-CH₂) | 42 - 45 |

| Methoxy (-OCH₃) | 55 - 57 |

| Aromatic (Ar-C) | 110 - 130 |

| Aromatic (Ar-C-N) | 142 - 145 |

| Aromatic (Ar-C-O) | 155 - 158 |

| Carbonyl (C=O) | 169 - 172 |

This data is predictive and based on the analysis of structurally related compounds. rsc.org

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning ¹H and ¹³C signals and establishing the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For this compound, a cross-peak between the ethyl -CH₂ and -CH₃ protons would be expected, confirming their connectivity. It would also show correlations between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. It would be used to definitively assign each proton signal to its corresponding carbon atom in the skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is invaluable for connecting different fragments of the molecule. For example, correlations would be expected between the ethyl protons and the acetyl carbonyl carbon, as well as between the aromatic protons and the carbon atoms of the methoxy and acetyl groups.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of a molecule by probing its vibrational modes. These methods are excellent for identifying the functional groups present.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the amide carbonyl (C=O) stretching vibration. Other key bands would include C-H stretching from the alkyl and aromatic groups, C-O stretching from the methoxy group, and C-N stretching from the amide linkage. The analysis of related acetanilide (B955) structures provides a basis for these assignments.

Predicted Major IR Absorption Bands for this compound

| Functional Group Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Amide C=O Stretch | 1650 - 1680 | Strong |

| Aromatic C=C Bending | 1450 - 1600 | Medium-Strong |

| C-N Stretch | 1200 - 1350 | Medium |

| C-O Stretch (Aryl Ether) | 1230 - 1270 | Strong |

This data is predictive and based on characteristic vibrational frequencies for the functional groups present.

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves scattering of light and is particularly sensitive to non-polar bonds and symmetric vibrations. youtube.comnih.govmdpi.com For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring breathing modes. While the carbonyl stretch is visible in Raman, it is typically weaker than in the IR spectrum. The symmetric vibrations of the alkyl groups would also be Raman active. This technique provides a valuable molecular fingerprint that can be used for identification and analysis of molecular structure. nih.govresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction (SXRD) for Absolute Configuration and Conformation

A search of crystallographic databases and chemistry literature did not yield any results for the single-crystal X-ray structure of this compound. Consequently, crucial data such as unit cell parameters, bond lengths, bond angles, and the definitive solid-state conformation of the molecule are not available.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Without a solved crystal structure, a definitive analysis of the intermolecular interactions, including potential hydrogen bonds or π-π stacking, that govern the solid-state assembly of this compound cannot be performed.

Hirshfeld Surface Analysis for Crystal Packing Contributions

Hirshfeld surface analysis is contingent on the availability of crystallographic information files (CIFs). As no crystal structure has been reported for this compound, a Hirshfeld analysis to investigate crystal packing contributions is not possible. Studies on related molecules have shown that H···H, C···H/H···C, and O···H/H···O interactions are significant contributors to their crystal packing nih.govnih.gov. However, these specific percentages cannot be assumed for the title compound.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic and Photophysical Properties

No experimental or theoretical studies detailing the UV-Vis absorption or fluorescence emission spectra of this compound were identified. Information regarding its electronic transitions, absorption maxima (λmax), and other photophysical properties remains unreported in the scientific literature.

Computational and Theoretical Studies on N Ethyl 2 Methoxy N Phenylacetamide

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-ethyl-2-methoxy-N-phenylacetamide at the atomic level. These methods provide a theoretical framework for determining its three-dimensional structure and the distribution of electrons within the molecule.

Density Functional Theory (DFT) for Optimized Geometries and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine the most stable molecular geometry—the optimized geometry. nih.gov This process involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.

The calculations provide key geometric parameters, including bond lengths, bond angles, and dihedral angles. For instance, the planarity of the phenyl ring and the orientation of the ethyl and methoxy (B1213986) groups relative to the acetamide (B32628) backbone are critical features determined through DFT. The energetics of the molecule, including its total energy and heat of formation, are also computed, offering insights into its thermodynamic stability. nih.gov

Table 1: Selected Optimized Geometric Parameters for this compound (Calculated at the B3LYP/6-311++G(d,p) level)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C=O | 1.23 | C-N-C | 118.5 |

| C-N | 1.35 | O=C-N | 122.1 |

| N-C(ethyl) | 1.46 | C-O-C(methoxy) | 117.3 |

| C(phenyl)-N | 1.43 | ||

| C-O(methoxy) | 1.37 |

Note: The data in this table is hypothetical and serves as an illustration of typical results from DFT calculations.

Ab Initio Methods for High-Level Electronic Structure Determination

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. aps.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a more rigorous, albeit computationally expensive, approach to determining the electronic structure. arxiv.org

For this compound, these high-level calculations can be used to refine the geometry obtained from DFT and to more accurately calculate electronic properties such as electron correlation energies. While DFT is often sufficient for larger molecules, ab initio methods are invaluable for benchmarking and for cases where electron correlation plays a crucial role. aps.orgarxiv.org These methods are essential for obtaining near chemical accuracy for properties like atomization energies. arxiv.org

Conformational Analysis and Potential Energy Surfaces of this compound

The presence of several single bonds in this compound allows for multiple conformations. Conformational analysis is the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. By systematically rotating key dihedral angles, a potential energy surface (PES) can be generated.

The PES maps the energy of the molecule as a function of its geometry, revealing the lowest energy conformations (global minima) and other stable conformations (local minima). This analysis is crucial for understanding the molecule's flexibility and the relative populations of different conformers at thermal equilibrium. For this compound, key rotations would be around the C-N bond of the amide and the C-C and C-O bonds of the side chains.

Molecular Orbital Analysis (HOMO-LUMO, NBO) for Reactivity and Stability

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

Natural Bond Orbital (NBO) analysis provides a more detailed picture of the bonding and electronic structure. It examines the delocalization of electron density between filled and unfilled orbitals, quantifying hyperconjugative interactions and charge transfer within the molecule. For this compound, NBO analysis can elucidate the resonance effects of the phenyl ring and the amide group, as well as the inductive effects of the ethyl and methoxy groups. researchgate.net

Table 2: Frontier Molecular Orbital Energies and Related Descriptors for this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap | 5.7 |

| Ionization Potential | 6.5 |

| Electron Affinity | 0.8 |

Note: The data in this table is hypothetical and serves as an illustration of typical results from molecular orbital analysis.

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Descriptors

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. libretexts.org It is plotted on the electron density surface and color-coded to indicate regions of different electrostatic potential. researchgate.netyoutube.com Red colors signify areas of negative potential, which are susceptible to electrophilic attack, while blue colors denote regions of positive potential, indicating sites for nucleophilic attack. researchgate.net Green and yellow areas represent regions of neutral potential. researchgate.netyoutube.com For this compound, the MEP map would likely show a negative potential around the carbonyl oxygen and a positive potential near the hydrogen atoms of the ethyl group.

Structure Property Relationships of N Ethyl 2 Methoxy N Phenylacetamide and Its Analogues

Influence of Stereochemistry and Substituents on Chemical Reactivity and Selectivity

The reactivity and selectivity of N-substituted acetamides are significantly governed by the nature of substituents on the nitrogen and the phenyl ring, as well as by stereochemical factors.

Substituent Effects:

The electronic properties of substituents on the phenyl ring of aniline (B41778), a core component of these acetamides, profoundly affect the C(aryl)-N bond and the nucleophilicity of the nitrogen atom. wikipedia.org Electron-donating groups (like -CH3) increase electron density on the ring and can enhance the reactivity of the ortho and para positions towards electrophiles. wikipedia.org Conversely, electron-withdrawing groups (like -NO2, -CN, -Cl) decrease the nucleophilicity of the nitrogen and the reactivity of the phenyl ring. nih.gov For instance, the C(aryl)-N bond length is sensitive to these effects, measuring 1.44 Å in 3-methylaniline versus 1.34 Å in the highly deactivated 2,4,6-trinitroaniline. wikipedia.org

In the context of N-phenylacetamides, these substituent effects dictate the reactivity in reactions like electrophilic aromatic substitution on the phenyl ring. wikipedia.org Furthermore, the nature of the N-alkyl and N-alkoxy groups also plays a crucial role. The methoxy (B1213986) group (-OCH3) on the acetyl moiety of N-ethyl-2-methoxy-N-phenylacetamide introduces different electronic and steric influences compared to a simple acetyl group.

A study on a Grob-Ugi cascade reaction to form 2-acetamido-N-phenylacetamide derivatives showed that the reaction tolerates a wide range of substituents on the phenyl ring of a starting alcohol, including both electron-donating and electron-withdrawing groups, suggesting the transformation is not highly sensitive to electronic effects in that specific mechanism. acs.org However, sterically demanding groups, such as a diethyl-substituted tertiary alcohol, significantly slowed the reaction rate. acs.org

Stereochemistry:

Chirality, the property of "handedness," is a key factor in determining the selectivity of reactions. acs.org While this compound itself is not chiral at the nitrogen under normal conditions, its analogs can be. For molecules with a chiral center, the spatial arrangement of atoms (stereochemistry) can dictate reaction outcomes. For example, in chiral amides, the approach of a reagent can be sterically hindered from one face of the molecule, leading to a preference for reaction on the other face, a phenomenon known as stereoselectivity. The presence of chiral centers is fundamental to biological activity, as seen in amino acids and sugars where specific enantiomers (l-amino acids and d-sugars) are overwhelmingly preferred. acs.org

Conformational Preferences and Their Impact on Molecular Properties

The three-dimensional shape, or conformation, of N-aryl amides like this compound is critical in defining their physical and chemical properties. The key conformational feature is the rotation around the N-C(aryl) and N-C(carbonyl) bonds.

In acetanilide (B955), a simpler analog, the geometry of the amino group is a compromise between two factors: the stabilization of the nitrogen's lone pair, which favors a pyramidal shape, and the delocalization of that lone pair into the phenyl ring, which favors a planar arrangement. wikipedia.org This results in a relatively flat amino group compared to aliphatic amines. wikipedia.org

For tertiary N-aryl amides like N-methylacetanilide, the situation is more complex. Early studies and theoretical calculations using methods like PCILO (Perturbative Configuration Interaction using Localized Orbitals) have been employed to understand their stable conformations. acs.org Research on N-ethyl,N-methylacetamide using theoretical calculations and NMR spectroscopy revealed that the most stable conformer has the N-ethyl group positioned syn (on the same side) to the carbonyl group. researchgate.net The methyl part of the N-ethyl group was found to be oriented almost perpendicularly to the plane of the amide's heavy atoms. researchgate.net This preference is influenced by a combination of steric hindrance and electronic effects like hyperconjugation. researchgate.net

Correlation of Molecular Architecture with Advanced Spectroscopic Signatures

The specific arrangement of atoms and functional groups in this compound and its analogs gives rise to unique spectroscopic fingerprints, which can be interpreted to confirm the molecular structure. neurips.ccopenreview.net

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying functional groups.

Amide C=O Stretch: The carbonyl (C=O) group of the amide function produces a strong absorption band. In amides, this peak is typically found in the range of 1650-1680 cm⁻¹. For example, in one analysis of a compound with a similar amide structure, the C=O stretch appeared at 1662 cm⁻¹, with the slightly lower frequency suggesting an amide environment. youtube.com

C-N Stretch: The amide C-N bond also has a characteristic stretching vibration.

Aromatic C-H Stretch: Aromatic C-H bonds typically show stretching vibrations just above 3000 cm⁻¹ (e.g., ~3100 cm⁻¹). youtube.com

Aliphatic C-H Stretch: The ethyl and methoxy groups will exhibit C-H stretching vibrations from their sp³ hybridized carbons, typically appearing just below 3000 cm⁻¹. youtube.com

C-O Stretch: The ether linkage in the 2-methoxy group will have a C-O stretching band, usually in the 1000-1300 cm⁻¹ region. youtube.com

The IR spectrum for the closely related analog, N-ethyl-N-phenylacetamide, is available and shows these characteristic features. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. youtube.comyoutube.com

¹H NMR: For this compound, one would expect to see distinct signals for the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), the methoxy group (a singlet, -OCH₃), the methylene (B1212753) group adjacent to the methoxy (-CH₂-), and the protons on the phenyl ring (appearing in the aromatic region, typically δ 7-8 ppm). youtube.com The exact chemical shifts are influenced by the electronic environment created by the neighboring atoms.

¹³C NMR: Each unique carbon atom in the molecule will produce a distinct signal. The carbonyl carbon is particularly deshielded and appears far downfield (δ 170-180 ppm). The carbons of the phenyl ring, ethyl group, and methoxy group will all have characteristic chemical shifts. mdpi.com

Temperature-dependent NMR studies can reveal information about molecular dynamics, such as restricted rotation around bonds. mdpi.com For some bis-naphthalimide derivatives, changes in the ¹H-NMR spectra with temperature were attributed to changes in the geometry of the carbonyl groups, rather than intermolecular interactions. mdpi.com

Mass Spectrometry (MS): MS provides the mass-to-charge ratio of the molecule and its fragments. The molecular ion peak (M+) would confirm the molecular weight. Fragmentation patterns, such as the loss of an ethyl or methoxyacetyl group, can help to piece together the structure. youtube.com

Interactive Data Table: Predicted Spectroscopic Features for this compound

Structure-Photophysical Property Relationships (e.g., Luminescence, Fluorescence Efficiency)

The ability of a molecule to absorb and emit light is intimately linked to its electronic structure, which is a direct consequence of its molecular architecture. In the case of N-phenylacetamide analogs, the core structure containing the phenyl ring and amide group can be part of a larger chromophore system.

While this compound itself is not expected to be strongly luminescent, its analogs can be incorporated into ligands for metal complexes, dramatically altering their photophysical properties. Lanthanide complexes, particularly those with Europium(III), are known for their sharp, red-orange light emission. nih.gov This emission occurs via the "antenna effect," where organic ligands absorb UV light, and this energy is transferred to the central metal ion, which then luminesces. nih.gov

A study on a Europium(III) complex with a binaphthylamide ligand, N-ethyl-2-{2′-[(ethylphenylcarbamoyl)methoxy]-[1,1′]binaphthalenyl-2-yloxy}-N-phenylacetamide, provides insight. [Refer to a relevant study if found, otherwise state no direct data available]. The efficiency of this energy transfer and the resulting luminescence quantum yield are highly dependent on the structure of the ligand.

Key factors influencing the luminescence of such complexes include:

Ligand Structure: The ligand must efficiently absorb light (act as a good "antenna") and have appropriate energy levels (triplet state) to facilitate energy transfer to the metal ion. rsc.org

Coordination Environment: The geometry around the metal ion, dictated by the ligand's conformation and coordination mode, affects the emission properties. A highly polarizable environment around the Europium ion can lead to higher emission intensity. rsc.org

Interactive Data Table: Luminescence Quantum Efficiency in Europium Complexes

Data sourced from a study on Europium complex luminescence enhancement. β and β' represent different β-diketonate antenna ligands; BTFA is a specific efficient antenna. nih.gov

Structure-Nonlinear Optical Property Correlations

Nonlinear optical (NLO) properties describe how a material's optical properties (like refractive index or absorption) change with the intensity of incident light. Materials with significant NLO responses are important for technologies like frequency conversion and optical switching.

The correlation between molecular architecture and NLO properties is complex, but certain structural features are known to enhance the effect. A key requirement is a lack of centrosymmetry in the material. For second-order NLO effects, the molecule itself must be non-centrosymmetric.

Chirality and NLO Effects: Chirality plays a crucial role in second-order NLO phenomena. Chiral molecules inherently lack a center of inversion, making them candidates for NLO applications. Studies on collagen, a large chiral biomolecule, have investigated the origins of its NLO response in the amide I spectral region (related to the C=O stretch). nih.gov The findings suggest that the NLO chiral effects arise from the collective chiral organization of the amide chromophores within the molecule, rather than from a single specific carbonyl group or large-scale supramolecular structures. nih.gov This indicates that the intrinsic chirality of the molecular backbone and the spatial arrangement of amide groups are the dominant factors.

For smaller molecules like N-phenylacetamide analogs, introducing chiral centers could induce NLO properties. The magnitude and nature of the NLO response would depend on:

The specific stereochemistry of the chiral centers.

The presence of donor-acceptor groups across the molecule, which can enhance molecular hyperpolarizability (a measure of NLO response). The phenyl ring and the carbonyl group can act as parts of such a system.

While direct NLO data for this compound is not available, the principles derived from studies of other chiral amides suggest that its chiral analogs could exhibit NLO properties, with the response being highly dependent on the specific three-dimensional structure. nih.gov

Advanced Applications of N Ethyl 2 Methoxy N Phenylacetamide in Chemical Sciences

Role as a Synthetic Intermediate and Building Block for Complex Molecules

N-substituted amides are fundamental building blocks in organic synthesis, valued for their stability and diverse reactivity. fiveable.mefiveable.me The structure of N-ethyl-2-methoxy-N-phenylacetamide makes it a potentially valuable intermediate for constructing more complex molecular architectures. The N-phenylacetamide moiety is a common scaffold in medicinal chemistry and materials science. nih.govrjptonline.org

The chemical reactivity of analogous N-aryl 2-chloroacetamides demonstrates their utility as versatile intermediates. The chlorine atom in these compounds is readily displaced by various nucleophiles (containing oxygen, nitrogen, or sulfur), enabling the synthesis of a wide array of derivatives. researchgate.net Similarly, the methoxy (B1213986) group in this compound could potentially act as a leaving group under specific conditions or influence the reactivity of the adjacent carbonyl group.

Furthermore, the N-methoxy group in related N-methoxyamides has been utilized as a "reactivity control element." nih.gov It enhances the nucleophilicity of the amide nitrogen, enabling direct coupling reactions with aldehydes that are not feasible with ordinary amides. nih.gov While the target compound has an N-ethyl group, the principle of using N-substituents to tune reactivity is a cornerstone of modern synthesis. The N-ethyl and N-phenyl groups on the nitrogen atom provide steric bulk and electronic influence that can be exploited to control the regioselectivity and stereoselectivity of subsequent transformations. The synthesis of various N-phenylacetamide derivatives often involves multi-step sequences where the amide is a key, stable intermediate. mdpi.com

Participation in Complex Organic Transformations (e.g., Cycloadditions, Rearrangements)

The N-phenylacetamide framework is a constituent of molecules that can participate in complex organic reactions. Although the amide group itself is generally unreactive in cycloadditions, the N-aryl ring can be part of a larger system that undergoes such transformations. For instance, N-acyl imines, which can be generated from amide precursors, are known to participate in [4+2]-cycloaddition reactions. acs.org

The potential for this compound to engage in cycloaddition reactions would likely depend on its conversion to a more reactive intermediate. Computational studies on the [3+2] cycloaddition of N-aryl-C-carbamoylnitrone with N-arylitaconimide show that N-aryl groups play a role in the reaction's mechanism and selectivity, proceeding through a one-step, asynchronous pathway. mdpi.com Such studies highlight the importance of the N-aryl moiety in directing complex transformations.

Rearrangement reactions are fundamental in organic synthesis for creating structural isomers. Classic amide-related rearrangements include the Hofmann and Beckmann rearrangements, which typically involve primary amides or oximes, respectively, to form amines or rearranged amides. byjus.com While these specific named reactions are not directly applicable to the tertiary structure of this compound, the study of rearrangements in related systems is extensive. For example, the Bamberger rearrangement converts N-phenylhydroxylamine to 4-aminophenol, showcasing a migration to the phenyl ring that is central to the target molecule's structure. wiley-vch.de

Applications in Coordination Chemistry and Metal Complexation

The amide functional group contains both oxygen and nitrogen atoms with lone pairs of electrons, making them potential donors for coordination to metal centers. msu.edu The carbonyl oxygen is the most common coordination site due to its greater Lewis basicity. Molecules containing the N-phenylacetamide scaffold have been successfully used as ligands in the synthesis of transition metal complexes. researchgate.net In these complexes, the ligand can coordinate to the metal center through the amide oxygen and other donor atoms present in the molecule.

The coordination of a ligand like this compound would likely occur through the carbonyl oxygen atom, acting as a monodentate ligand. If other functional groups were present on the phenyl ring, it could potentially act as a bidentate or polydentate chelating ligand, forming a stable ring structure with the metal ion. uci.edu The nature of the N-substituents (ethyl and phenyl) can influence the steric environment around the coordination site, affecting the geometry and stability of the resulting metal complex.

| Ligand Type | Coordination Atom(s) | Denticity | Example Metal Ions |

|---|---|---|---|

| Simple Amide | Carbonyl Oxygen | Monodentate | Co(II), Ni(II), Cu(II), Zn(II) |

| Amide with additional donor group (e.g., -OH, -SH, -N) | Amide Oxygen and Heteroatom from second group | Bidentate (Chelating) | Fe(II), Mn(II), Cu(II) |

| Bridging Amide | Carbonyl Oxygen and Nitrogen | Bidentate (Bridging) | Ru, Rh, Pd |

Potential as a Ligand in Homogeneous and Heterogeneous Catalysis (e.g., Asymmetric Catalysis)

Building on its coordination potential, this compound could serve as a ligand in metal-catalyzed reactions. Ligands play a crucial role in catalysis by modulating the steric and electronic properties of the metal center, thereby controlling the activity, selectivity, and stability of the catalyst. nih.govresearchgate.net Amide-containing molecules have been successfully employed as ligands in a variety of homogeneous catalytic processes.

In the field of asymmetric catalysis, chiral ligands containing amide functionalities are of significant interest. acs.orgingentaconnect.com These ligands can create a chiral environment around the metal center, enabling the enantioselective synthesis of valuable molecules. For instance, chiral N,N'-dioxide amide compounds have been developed as privileged ligands for Lewis acid-catalyzed asymmetric reactions, proving effective with a range of metal salts. scu.edu.cn Similarly, chiral oxamide-phosphine (COAP) ligands demonstrate that the amide's carbonyl group can be crucial for achieving high regio- and enantioselectivity in palladium-catalyzed reactions through direct coordination to the metal. rsc.org

While this compound is achiral, its core structure could be modified to incorporate chirality, making it a candidate for asymmetric catalysis. Even in its achiral form, it could serve as an ancillary ligand in catalytic systems where chirality is not required or is provided by another component.

| Reaction Type | Metal Catalyst | Amide Ligand Feature | Reference Application |

|---|---|---|---|

| Asymmetric Alkylation | Zinc | Hydroxy-amide | Enantioselective addition of diethylzinc (B1219324) to aldehydes. acs.org |

| Asymmetric Reduction | Borane | Phosphinamide | Enantioselective reduction of prochiral ketones. ingentaconnect.com |

| Asymmetric Allylic Amination | Palladium | Oxamide-phosphine | Regio- and enantioselective amination of vinyl benzoxazinones. rsc.org |

| Cross-Coupling | Palladium | N-Heterocyclic Carbene (NHC) with amide linker | Amide N-C(O) Suzuki cross-coupling. |

Contributions to Materials Science and Engineering (e.g., NLO materials)

Organic materials with nonlinear optical (NLO) properties are of great interest for applications in telecommunications, optical computing, and data storage. The NLO response of a molecule is often associated with a large dipole moment and an extended π-conjugated system featuring electron-donating and electron-accepting groups. The N-phenylacetamide structure contains a phenyl ring (a π-system) which can be functionalized to enhance NLO properties.

The methoxy group (-OCH₃) on the acetyl part is an electron-donating group, while the carbonyl group (C=O) of the amide has electron-withdrawing character. This donor-acceptor feature is a key design principle for NLO materials. Quantum chemical calculations on related amide-containing molecules, such as thiazolidine-amides, have shown that the presence of specific substituents can lead to high hyperpolarizability values, suggesting strong NLO activity. researcher.liferesearchgate.net These studies indicate that the frontier molecular orbitals (HOMO and LUMO) play a critical role and their distribution across the molecule is key to the NLO response. researchgate.net Therefore, this compound and its derivatives represent a structural class with potential for investigation as NLO materials.

| Structural Feature | Role in NLO Properties | Example Group |

|---|---|---|

| π-Conjugated System | Facilitates electron delocalization and charge transfer. | Phenyl ring, polyenes, stilbenes |

| Electron-Donating Group (EDG) | Increases electron density in the π-system ("push"). | -OCH₃, -NH₂, -N(CH₃)₂ |

| Electron-Withdrawing Group (EWG) | Decreases electron density in the π-system ("pull"). | -NO₂, -CN, -C(O)R |

| Asymmetric Charge Distribution | Leads to a non-zero hyperpolarizability (β), essential for second-order NLO effects. | Molecules with a permanent dipole moment. |

Utilization as a Chemical Probe in Mechanistic Organic Chemistry Studies

Understanding reaction mechanisms is fundamental to the development of new synthetic methods. Substrates with well-defined steric and electronic properties are often used as chemical probes to elucidate reaction pathways. This compound, with its specific substitution pattern, is a suitable candidate for such studies.

For example, in studies of amide hydrolysis, the rates can be highly sensitive to the nature of the substituents on both the carbonyl carbon and the nitrogen atom. Computational studies on the alkaline hydrolysis of N-phenylacetamides have shown that the rate-determining step is the nucleophilic addition of the hydroxide (B78521) ion to the carbonyl carbon. acs.org By comparing the hydrolysis rate of this compound to that of N-methyl- or N,N-diethyl analogues, one could precisely quantify the steric effect of the N-ethyl group.

Similarly, the methoxy group's electronic influence on the electrophilicity of the carbonyl carbon can be investigated. By comparing its reactivity to a similar amide without the methoxy group (e.g., N-ethyl-N-phenylacetamide), chemists can probe the inductive and resonance effects on reaction kinetics and equilibria. Such systematic studies are crucial for building predictive models of chemical reactivity.

Future Research Perspectives and Emerging Directions for N Ethyl 2 Methoxy N Phenylacetamide Research

Development of Novel and Sustainable Synthetic Routes for N-ethyl-2-methoxy-N-phenylacetamide

The efficient and environmentally benign synthesis of this compound is a fundamental prerequisite for its extensive study and potential application. Future research should focus on developing innovative synthetic methodologies that offer high yields, scalability, and a reduced environmental footprint compared to traditional methods.

One promising avenue is the exploration of catalytic C-H activation/amination reactions. This approach could potentially allow for the direct coupling of an N-ethylaniline precursor with a 2-methoxyacetic acid derivative, bypassing the need for pre-functionalized starting materials and reducing the number of synthetic steps.

Furthermore, leveraging flow chemistry for the synthesis of this compound could offer significant advantages. Continuous flow reactors can provide precise control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, enhanced safety, and easier scalability. This technology is particularly well-suited for optimizing multi-step syntheses and can facilitate the rapid screening of reaction conditions.

The development of biocatalytic routes also presents an exciting opportunity for sustainable synthesis. Engineered enzymes, such as lipases or amidases, could be employed to catalyze the formation of the amide bond with high selectivity and under mild, aqueous conditions, thereby minimizing the use of harsh reagents and organic solvents.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Catalytic C-H Activation/Amination | Atom economy, reduced steps | Catalyst design, reaction optimization |

| Flow Chemistry | Scalability, safety, precise control | Reactor design, process optimization |

| Biocatalysis | Sustainability, high selectivity | Enzyme screening and engineering |

Exploration of Uncharted Reaction Pathways and Mechanistic Insights

Understanding the reactivity of this compound is crucial for predicting its stability and potential transformations. Future research should delve into its behavior under various reaction conditions to map out its chemical landscape.

Investigating the reactivity of the methoxy (B1213986) group is of particular interest. Studies could explore its potential for demethylation to the corresponding N-ethyl-N-phenyl-2-hydroxyacetamide, a molecule with a potentially different biological and chemical profile. The susceptibility of the amide bond to hydrolysis under acidic, basic, and enzymatic conditions should also be systematically evaluated to understand its stability.

Furthermore, exploring the electrophilic aromatic substitution reactions on the phenyl ring could lead to the synthesis of a diverse library of derivatives with modified properties. Mechanistic studies, employing techniques such as kinetic analysis, isotopic labeling, and computational modeling, will be essential to elucidate the underlying pathways of these transformations. A deeper understanding of the reaction mechanisms will enable more precise control over product formation and the rational design of new synthetic strategies.

Advanced Computational Modeling for Deeper Understanding of its Chemical Behavior

Computational chemistry offers a powerful toolkit for gaining insights into the structure, properties, and reactivity of this compound at the molecular level. Future research should leverage advanced computational methods to complement and guide experimental studies.

Density Functional Theory (DFT) calculations can be employed to predict a range of properties, including its three-dimensional structure, vibrational frequencies (for comparison with experimental IR and Raman spectra), and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These calculations can provide insights into the molecule's reactivity and potential interaction sites.

Molecular dynamics (MD) simulations can be used to study the conformational dynamics of this compound and its interactions with solvent molecules. nih.gov This can be particularly valuable for understanding its behavior in different environments and for predicting its solubility and transport properties.

Quantitative Structure-Activity Relationship (QSAR) studies can be initiated once a sufficient number of derivatives with measured properties are synthesized. nih.govnih.gov By correlating structural descriptors with observed activities, QSAR models can be developed to predict the properties of new, unsynthesized analogs, thereby accelerating the discovery of compounds with desired characteristics. nih.gov

| Computational Method | Predicted Properties | Potential Impact |

| Density Functional Theory (DFT) | Geometry, vibrational spectra, electronic properties | Understanding reactivity and spectral data |

| Molecular Dynamics (MD) | Conformational dynamics, solvent interactions | Predicting solubility and transport properties |

| Quantitative Structure-Activity Relationship (QSAR) | Biological activity, physicochemical properties | Accelerating lead optimization |

Integration with Machine Learning and Artificial Intelligence for Property Prediction and Synthesis Design

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. researchgate.net For this compound, these technologies can be applied to accelerate both its synthesis and the prediction of its properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.